1-(6-Bromopyridin-2-YL)pyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1027511-95-0 |
|---|---|
Molecular Formula |
C9H9BrN2O |
Molecular Weight |
241.08 g/mol |
IUPAC Name |
1-(6-bromopyridin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9BrN2O/c10-7-3-1-4-8(11-7)12-6-2-5-9(12)13/h1,3-4H,2,5-6H2 |
InChI Key |
LLAAHULUUFXMDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 6 Bromopyridin 2 Yl Pyrrolidin 2 One
Direct N-Arylation Approaches for Pyrrolidinone Functionalization
Direct N-arylation represents the most straightforward pathway to couple the pyrrolidinone nitrogen with the 6-bromopyridine core. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, which have largely replaced harsher, classical methods like nucleophilic aromatic substitution. acsgcipr.orgatlanchimpharma.com Palladium, copper, and more recently, nickel-based catalytic systems have been extensively developed for this purpose.
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org Initially developed for amines, its scope has been successfully extended to include less nucleophilic amides and lactams, making it a premier method for the synthesis of 1-(6-bromopyridin-2-yl)pyrrolidin-2-one. acsgcipr.orgsyr.edu The reaction typically involves an aryl halide (6-bromopyridine), a lactam (2-pyrrolidinone), a palladium catalyst, a suitable ligand, and a base. acsgcipr.org
The success of the Buchwald-Hartwig amination of lactams is highly dependent on the design of the ancillary phosphine ligand attached to the palladium center. syr.edu Early catalyst systems utilized bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which improved reaction rates and yields compared to first-generation catalysts. wikipedia.org
However, the major breakthrough for challenging substrates like lactams came with the development of sterically hindered, electron-rich biaryl monophosphine ligands. nih.gov These ligands, often referred to as Buchwald ligands, are designed to facilitate the key steps of the catalytic cycle, particularly the reductive elimination that forms the final C-N bond. Systematic variation of the ligand structure has revealed several critical features for enhancing catalytic activity:
Steric Bulk : Large substituents on the phosphine and the biaryl backbone, such as tert-butyl or cyclohexyl groups, promote the desired reductive elimination step and prevent catalyst decomposition. syr.edu
Electron-Donating Groups : Placing electron-donating groups, such as methoxy (-OCH3), on the biaryl backbone can increase the electron density at the palladium center, which also accelerates the rate of reductive elimination. nih.govnih.gov
Electron-Withdrawing Groups : Conversely, incorporating highly electron-withdrawing groups on the phosphorus atom, such as 3,5-(bis)trifluoromethylphenyl groups, can make the palladium(II) intermediate more electrophilic, facilitating the initial binding of the less nucleophilic lactam. nih.govnih.gov
The careful tuning of these steric and electronic properties has led to the development of highly efficient ligands for amide and lactam N-arylation.
| Ligand Name | Key Structural Features | Impact on Catalysis | Typical Substrates |
|---|---|---|---|
| Xantphos | Bidentate ligand with a large natural bite angle. | Restricts conformations, making reductive elimination facile. syr.edu | Aryl bromides and sulfonates with amides and carbamates. nih.gov |
| XPhos | Bulky, electron-rich biaryl monophosphine. | Highly effective for a broad range of substrates, including amides. nih.gov | Aryl bromides and chlorides with primary amides and lactams. nih.gov |
| BrettPhos | Biaryl monophosphine with an ortho-methoxy group. | Increased catalyst activity due to the electronic effect of the methoxy group. syr.edu | Aryl chlorides with amides. syr.edu |
| JackiePhos | Electron-deficient biaryl phosphine with P-bound 3,5-(bis)trifluoromethylphenyl groups. | Uniquely effective for less nucleophilic secondary amides by facilitating amide binding. nih.gov | Aryl nonaflates, triflates, and chlorides with secondary amides. nih.gov |
The catalytic cycle of the Buchwald-Hartwig amination for the synthesis of this compound is generally understood to proceed through four key steps. wikipedia.orglibretexts.org
Oxidative Addition : The active Pd(0) catalyst first reacts with the 6-bromopyridine molecule, inserting itself into the carbon-bromine bond. This forms a Pd(II) intermediate. libretexts.orgresearchgate.net
Amide Binding and Deprotonation : The 2-pyrrolidinone coordinates to the Pd(II) complex. In the presence of a strong base (e.g., sodium tert-butoxide), the lactam is deprotonated to form a palladium-amido complex, releasing the halide anion. syr.edu
Ligand Exchange : The halide is exchanged for the deprotonated amide. This step can proceed through either an associative or dissociative mechanism, and its rate can be influenced by the steric and electronic properties of the ligand. syr.edu For some systems, this ligand exchange can be the rate-determining step of the entire cycle. syr.edu
Reductive Elimination : This is the final and crucial C-N bond-forming step. The aryl group and the amide nitrogen are eliminated from the palladium center, forming the product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. syr.edulibretexts.org
The efficiency of this cycle is highly dependent on the ligand's ability to promote the reductive elimination step, which is often the most challenging part of the cycle for less reactive amide substrates. syr.edu
Long before the development of palladium catalysts, copper was used to promote the formation of C-N bonds in what is known as the Ullmann condensation or Ullmann-type reaction. wikipedia.orgorganic-chemistry.org The specific application for amide N-arylation is often referred to as the Goldberg reaction. wikipedia.orgnih.gov
Traditional Ullmann conditions were often harsh, requiring high temperatures (frequently over 200 °C) and stoichiometric amounts of copper powder or copper salts. wikipedia.org However, significant advancements have been made by introducing ligands that stabilize the copper catalyst and allow the reaction to proceed under much milder conditions. Ligands such as diamines, amino acids, and β-keto esters have proven effective in creating soluble and more reactive copper catalytic species. nih.gov For the synthesis of this compound, a modern Ullmann-type approach would use a catalytic amount of a copper(I) salt, such as CuI, a ligand, and a base in a polar solvent. nih.govnih.gov
| Component | Example | Purpose |
|---|---|---|
| Copper Source | Copper(I) Iodide (CuI) | Forms the active catalyst. nih.gov |
| Aryl Halide | 6-Bromopyridine | The arylating agent. |
| Lactam | 2-Pyrrolidinone | The nitrogen nucleophile. |
| Ligand | (S)-N-methylpyrrolidine-2-carboxylate | Accelerates the reaction and allows for milder conditions. nih.govnih.gov |
| Base | Potassium Phosphate (K3PO4) | Deprotonates the lactam. nih.gov |
| Solvent | Dimethyl sulfoxide (DMSO) | A polar, high-boiling solvent to facilitate the reaction. nih.gov |
The Chan-Lam coupling is another powerful copper-mediated method for forming aryl carbon-heteroatom bonds. organic-chemistry.org A key difference from the Ullmann reaction is that it typically utilizes an arylboronic acid as the arylating agent instead of an aryl halide. researchgate.net The reaction is an oxidative coupling that can often be performed under remarkably mild conditions, frequently at room temperature and open to the air, which serves as the ultimate oxidant. organic-chemistry.org
For the synthesis of the target compound, this approach would involve the reaction of 2-pyrrolidinone with a (6-bromopyridin-2-yl)boronic acid derivative in the presence of a catalytic amount of a copper(II) salt, such as copper(II) acetate. researchgate.netnih.gov This method expands the range of available coupling partners and offers a valuable alternative to both palladium-catalyzed and traditional Ullmann-type reactions.
While palladium and copper have dominated the field of C-N cross-coupling, there is growing interest in using more earth-abundant and cost-effective first-row transition metals. acsgcipr.org Nickel, in particular, has emerged as a promising catalyst for N-arylation reactions.
Recently, the first nickel-catalyzed N-arylation of primary amides and lactams was reported, enabled by the use of a specialized ligand system (PAd-DalPhos) with an air-stable nickel(II) pre-catalyst. nih.gov This method has been shown to be effective for coupling a range of primary amides and lactams with activated (hetero)aryl electrophiles, including chlorides, bromides, and triflates. nih.gov The mechanism of nickel-catalyzed cross-coupling can differ from palladium, sometimes involving radical pathways or different oxidation states of the metal. orgsyn.orgrsc.org The development of nickel catalysis offers a more sustainable and economical approach for the large-scale synthesis of compounds like this compound.
Copper-Mediated N-Arylation and Ullmann-Type Couplings
Precursor Functionalization and Ring-Closure Strategies
The construction of this compound can be approached through two primary strategic disconnections: formation of the C-Br bond on a pre-existing N-(pyridin-2-yl)pyrrolidin-2-one core or cyclization to form the pyrrolidinone ring on a functionalized pyridine (B92270) precursor.
The direct and regioselective bromination of N-pyridyl compounds is a key transformation in the synthesis of molecules like this compound. The pyridine ring's electron-deficient nature typically directs electrophilic substitution to the 3- and 5-positions. However, the nitrogen atom can be utilized to direct substitution to other positions, often through an N-oxide intermediate.
Baran and coworkers have reported a method for the regioselective C2-bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride as an activator and tetrabutylammonium bromide as the bromide source. tcichemicals.com This approach avoids harsh reagents like elemental bromine or POBr₃ and can be part of a one-pot oxidation/bromination sequence. tcichemicals.com While this method is demonstrated on fused systems, the principle of activating the pyridine ring via N-oxidation to control the regioselectivity of bromination is a valuable strategy. The N-oxide activates the pyridine ring towards nucleophilic and electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net
Another strategy for regioselective bromination involves directed lithiation. The synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide from thiophene utilized successive direct lithiations to control the position of functionalization, including bromination. mdpi.com A similar approach could be envisioned for N-(pyridin-2-yl)pyrrolidin-2-one, where the pyrrolidinone substituent could direct ortho-lithiation, followed by quenching with a bromine source.
The following table summarizes reagents that can be employed for the bromination of heterocyclic compounds, which could be adapted for the synthesis of this compound.
| Reagent/System | Conditions | Regioselectivity | Reference |
| p-toluenesulfonic anhydride / TBAB | Mild conditions | C2-bromination of fused pyridine N-oxides | tcichemicals.com |
| Oxalyl bromide / Et₃N | 0 °C in CH₂Br₂ | Regioselective bromination of pyridine N-oxides | researchgate.net |
| n-BuLi then Br₂ | -78 °C to RT | Directed by ortho-lithiation | mdpi.com |
| Tetrabutylammonium tribromide (TBATB) | Mild conditions | C3 or C1,C3-bromination of pyrrolo[1,2-a]quinoxalines | nih.gov |
The formation of the pyrrolidinone ring onto a pre-functionalized heteroaromatic amine is a versatile strategy. Intramolecular cyclization reactions are particularly powerful for constructing such cyclic systems.
One common approach is the intramolecular cyclization of N-allyl propiolamides, which provides a route to highly substituted γ-lactams. rsc.orgresearchgate.net These reactions can be catalyzed by various transition metals, including palladium and rhodium. researchgate.net For instance, PdCl₂-catalyzed cis-chloropalladation-cyclization of N-allyl propiolamides has been shown to produce (E)-α-halomethylene-γ-lactams in high yields. rsc.org While this specific example leads to an exocyclic double bond, modifications to the substrate and catalyst system could potentially lead to the saturated pyrrolidinone ring.
Radical cyclizations also offer an efficient pathway to pyrrolidinone rings. Amidyl radicals, generated from precursors like N-aryl-4-pentenamides, can undergo a 5-exo-trig cyclization to form a carbon-centered radical, which can then be trapped. nih.gov This method has been used to synthesize γ-lactam-substituted quinone derivatives. nih.gov The application of this strategy to N-heteroaryl systems, such as those containing a pyridine ring, is a promising avenue for the synthesis of compounds like this compound.
A copper-mediated cascade intramolecular amidation/C-N-coupling sequence offers a one-pot synthesis of N-aryl γ- and δ-lactams from amino acids. researchgate.net This method is operationally simple and could be adapted for heteroaromatic amines. The synthesis of pyrrolidine (B122466) derivatives from acyclic precursors through stereoselective cyclization methods is also a well-established strategy. mdpi.com
The table below outlines various cyclization strategies for the formation of the pyrrolidinone ring.
| Reaction Type | Catalyst/Reagent | Precursor | Product | Reference |
| Palladium-catalyzed cyclization | PdCl₂(PhCN)₂/CuCl₂/LiCl | N-allyl propiolamides | α-chloromethylene-β-chloromethyl-γ-lactams | rsc.org |
| Radical cascade cyclization | Generated from anilines | N-allyl propiolamides | Polycyclic γ-lactams | rsc.org |
| Silver-catalyzed cascade cyclization | Ag₂O | N-aryl-4-pentenamides | γ-lactam-substituted quinones | nih.gov |
| Copper-mediated cascade | Copper catalyst | Amino acids and aryl halides | N-aryl γ- and δ-lactams | researchgate.net |
| Intramolecular hydroamination | Not specified | Not specified | Pyrrolidines | nih.gov |
Green Chemistry Principles in the Synthesis of N-Heteroaryl Lactams
The application of green chemistry principles to the synthesis of N-heteroaryl lactams aims to reduce the environmental impact of chemical processes by using less hazardous substances, improving atom economy, and employing renewable resources.
A significant portion of chemical waste is generated from the use of volatile organic solvents. The development of reactions in environmentally benign solvents such as water, ionic liquids, or deep eutectic solvents is a key aspect of green chemistry. mdpi.com The synthesis of S-heterocyclic compounds has been successfully demonstrated in various green solvents, providing a precedent for their application in the synthesis of N-heteroaryl lactams. mdpi.com
Water is a particularly attractive solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of 2-aminothiophene derivatives has been achieved in water using a functionalized polyacrylonitrile fiber as a catalyst. mdpi.com While the solubility of starting materials can be a challenge, the use of co-solvents or phase-transfer catalysts can often overcome this limitation.
Ionic liquids, which are salts with low melting points, offer a tunable solvent environment and can also act as catalysts. mdpi.com Their negligible vapor pressure reduces air pollution and exposure risks. The synthesis of 2-aryl benzothiazoles has been accomplished in room-temperature ionic liquids without the need for an additional catalyst. mdpi.com
The use of sustainable catalysts, such as earth-abundant metals or metal-free systems, is another cornerstone of green chemistry. Iron, being an abundant and non-toxic metal, is an attractive alternative to precious metal catalysts. FeCl₃ has been shown to catalyze a variety of organic transformations, including the synthesis of heterocyclic N,O-aminals and the diastereoselective synthesis of substituted piperidines. nih.govorganic-chemistry.org An efficient FeCl₃-catalyzed synthesis of N,N'-diarylformamidines has also been reported, highlighting its utility as a Lewis acid catalyst. scirp.org The application of FeCl₃ to catalyze the cyclization step in the synthesis of N-heteroaryl lactams could provide a more sustainable route.
Metal-free catalytic systems are also gaining prominence. Organocatalysis, for instance, avoids the use of potentially toxic and expensive metals. The metal-free synthesis of N-aryl amides has been achieved through the organocatalytic ring-opening aminolysis of lactones. researchgate.net Furthermore, visible-light photoredox catalysis offers a mild and efficient metal-free approach for the N-(het)arylation of lactams. uni-regensburg.de This method allows for the formation of the N-heteroaryl bond under mild conditions, often at room temperature. uni-regensburg.de
The following table presents a comparison of different catalytic systems from a green chemistry perspective.
| Catalyst System | Advantages | Disadvantages | Potential Application | Reference |
| FeCl₃ | Abundant, low toxicity, inexpensive | Can be moisture sensitive | Cyclization and other acid-catalyzed steps | nih.govorganic-chemistry.orgscirp.org |
| Organocatalysts | Metal-free, often biodegradable | May require higher catalyst loading | Asymmetric synthesis, various bond formations | researchgate.net |
| Photoredox Catalysts (metal-free) | Mild conditions, uses light as energy source | May require specific light sources | N-arylation of lactams | uni-regensburg.de |
Flow Chemistry and Continuous Processing in the Synthesis of N-Aryl Lactams
Flow chemistry, utilizing microreactors or other continuous flow systems, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. chimia.chmdpi.com These features make it an attractive technology for the synthesis of fine chemicals and pharmaceuticals, including N-aryl lactams.
The synthesis of pyridines and dihydropyridines has been successfully demonstrated in a continuous flow microwave reactor. beilstein-journals.org This approach allows for a one-step process, avoiding the isolation of intermediates. beilstein-journals.org The N-oxidation of pyridine derivatives has also been achieved in a packed-bed microreactor, offering a safer and more efficient process compared to batch reactors. organic-chemistry.org
The scalability of photochemical reactions, which are often difficult to scale up in batch due to light penetration issues, can be significantly improved using flow reactors. A visible-light mediated method for the direct N-(het)arylation of lactams has been shown to be easily scalable under continuous flow conditions. uni-regensburg.de This is particularly relevant for the synthesis of this compound, where a photochemical N-arylation could be a key step.
The integration of in-line analysis and automated optimization can further accelerate reaction discovery and process development in flow systems. rsc.org The AutoFlowS system at Oak Ridge National Laboratory is an example of an autonomous continuous flow platform that can design and execute synthetic pathways. ornl.gov
The following table summarizes the key advantages of flow chemistry for the synthesis of N-aryl lactams.
| Feature | Advantage | Relevance to N-Aryl Lactam Synthesis |
| Enhanced Heat Transfer | Improved temperature control, ability to safely perform highly exothermic reactions. | Better control over bromination and cyclization reactions, which can be exothermic. |
| Rapid Mixing | Increased reaction rates and improved selectivity. | Faster formation of the desired product with fewer byproducts. |
| Precise Residence Time Control | Fine-tuning of reaction conditions to maximize yield and minimize degradation. | Optimization of sensitive reaction steps. |
| Scalability | Straightforward scale-up by running the reactor for longer or using multiple reactors in parallel. | Facilitates the production of larger quantities of the target compound. |
| Safety | Small reaction volumes minimize the risk associated with hazardous reagents or intermediates. | Safer handling of potentially hazardous brominating agents. |
Chemical Transformations and Reactivity of 1 6 Bromopyridin 2 Yl Pyrrolidin 2 One
Cross-Coupling Reactions at the C6-Bromine Position of the Pyridine (B92270) Ring
The bromine atom on the pyridine ring of 1-(6-Bromopyridin-2-YL)pyrrolidin-2-one serves as a versatile handle for numerous palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal and materials chemistry for constructing complex molecular architectures from simpler precursors.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govclaremont.edu For a substrate like this compound, the C6-bromine can be effectively coupled with various aryl or vinyl boronic acids to synthesize biaryl or vinyl-substituted pyridine derivatives, respectively.
The general mechanism involves a catalytic cycle starting with the oxidative addition of the bromopyridine to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. claremont.edu The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. For the coupling of 2-bromopyridine (B144113) derivatives, catalyst systems such as Pd(dppf)Cl2 have been shown to be effective. scirp.orgsoton.ac.uk
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane | 65-100 | Modest to Good |
| Pd₂(dba)₃ | Triphenylphosphine | K₂CO₃ | DME | 80 | Good |
Note: This table presents typical conditions for related bromopyridine compounds and serves as a guide for potential reactions with this compound.
Sonogashira Coupling for Alkyne Introduction
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. google.comgoogleapis.com This reaction is invaluable for the synthesis of substituted alkynes and is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. mdpi.com In the context of this compound, this reaction would install an alkynyl group at the C6 position of the pyridine ring. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. nih.gov
The catalytic cycle involves the formation of a copper acetylide species, which then undergoes transmetalation to a palladium(II) complex that has been formed via oxidative addition of the bromopyridine to a Pd(0) center. Reductive elimination then yields the alkynylated product. mdpi.com
A significant drawback of the traditional Sonogashira reaction is the use of a copper co-catalyst, which can lead to the formation of undesired alkyne homocoupling products (Glaser coupling). google.com Consequently, numerous copper-free Sonogashira protocols have been developed. nih.govgoogle.com These methods often employ specific ligands or additives, such as tetrabutylammonium fluoride (TBAF), which can act as a base and activator, to facilitate the reaction in the absence of copper. googleapis.com Copper-free conditions are often considered more environmentally friendly and can simplify product purification. scirp.org
Table 2: Comparison of Traditional vs. Copper-Free Sonogashira Coupling
| Feature | Traditional Sonogashira | Copper-Free Sonogashira |
|---|---|---|
| Co-catalyst | Copper(I) salt (e.g., CuI) | None |
| Key Reagents | Pd catalyst, amine base | Pd catalyst, alternative base (e.g., TBAF) |
| Primary Side Reaction | Glaser homocoupling | Reduced homocoupling |
| Environmental Impact | Higher (due to copper) | Lower |
Other Palladium-Catalyzed C-C Cross-Couplings (e.g., Negishi, Stille)
Beyond the Suzuki and Sonogashira reactions, other palladium-catalyzed methods are available for C-C bond formation at the C6 position.
Negishi Coupling : This reaction involves the coupling of an organohalide with an organozinc compound. google.comgoogle.com It is known for its high functional group tolerance and reactivity. google.com The 2-bromopyridine moiety is a suitable electrophile for Negishi coupling with various organozinc reagents. organic-chemistry.org
Stille Coupling : The Stille reaction couples an organohalide with an organotin compound (stannane). A key advantage is the stability of organostannanes to air and moisture. However, the toxicity of tin compounds is a significant drawback. The mechanism involves oxidative addition, transmetalation, and reductive elimination, similar to other cross-coupling reactions.
C-N and C-S Cross-Couplings Beyond N-Arylation
Palladium catalysis also enables the formation of carbon-heteroatom bonds, providing access to amines and thioethers.
Buchwald-Hartwig Amination (C-N Coupling) : This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This would allow for the introduction of various amino groups at the C6 position of the pyridine ring in this compound. Catalyst systems based on ligands like RuPhos and BrettPhos have shown broad applicability for the amination of heteroaryl halides.
C-S Coupling : Analogous to C-N coupling, palladium-catalyzed reactions can form C-S bonds between aryl halides and thiols. These reactions provide a direct route to aryl thioethers. Specialized ligands and conditions have been developed to promote this transformation efficiently. googleapis.com
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Bromopyridine Moiety
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex).
For this compound, the pyridine nitrogen itself acts as an electron-withdrawing group, making the ring more susceptible to nucleophilic attack compared to a simple benzene ring. The attack is most favorable at the positions ortho and para to the ring nitrogen (C2 and C4). Since the bromine is at the C6 position (ortho to the nitrogen), it is a potential site for SNAr. Strong nucleophiles could replace the bromide ion, although this reaction often requires forcing conditions if additional activating groups are not present. The mechanism involves the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate, followed by the elimination of the bromide leaving group to restore aromaticity.
Transformations Involving the Pyrrolidinone Ring
The pyrrolidinone ring, a cyclic amide (lactam), offers several avenues for chemical modification.
The carbonyl group (C=O) within the pyrrolidinone ring is a key site for nucleophilic attack. Although less reactive than the carbonyl group in ketones or aldehydes, it can undergo reactions with strong nucleophiles. For instance, reduction of the carbonyl group can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4), which would transform the lactam into a cyclic amine, specifically 1-(6-bromopyridin-2-yl)pyrrolidine.
Another potential reaction is the attack by organometallic reagents, such as Grignard reagents or organolithium compounds. These reactions could lead to the ring-opening of the pyrrolidinone, forming γ-amino ketones after hydrolysis. The specific products would depend on the nature of the organometallic reagent and the reaction conditions.
The carbon atoms adjacent to the carbonyl group (α-carbons) in the pyrrolidinone ring are susceptible to deprotonation by strong bases, forming an enolate intermediate. This enolate can then react with various electrophiles, allowing for the introduction of new substituents at the α-position.
α-Alkylation: The formation of an enolate followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) would result in the corresponding α-alkylated product. The choice of base is crucial to ensure efficient deprotonation without promoting side reactions.
α-Arylation: Palladium-catalyzed α-arylation has become a powerful method for forming carbon-carbon bonds. nih.gov This process typically involves the reaction of an enolate with an aryl halide in the presence of a palladium catalyst and a suitable ligand. nih.gov While direct α-arylation of this compound itself is not extensively documented, related systems have been successfully arylated. For example, the enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine (B122466) has been developed, involving deprotonation, transmetalation with zinc chloride, and subsequent Negishi coupling with an aryl bromide. researchgate.net This methodology provides access to chiral α-aryl pyrrolidines. nih.gov
| Transformation | Reagents and Conditions | Expected Product |
| α-Alkylation | 1. Strong base (e.g., LDA) 2. Alkyl halide (R-X) | 1-(6-Bromopyridin-2-yl)-3-alkylpyrrolidin-2-one |
| α-Arylation | 1. Strong base (e.g., LHMDS) 2. Aryl halide (Ar-X) 3. Palladium catalyst and ligand | 1-(6-Bromopyridin-2-yl)-3-arylpyrrolidin-2-one |
Reductive Transformations of the Bromine Moiety
The bromine atom on the pyridine ring can be removed through various reductive methods. Catalytic hydrogenation is a common approach, where the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This reaction would yield 1-(pyridin-2-yl)pyrrolidin-2-one.
Alternatively, hydride reagents like sodium borohydride in the presence of a palladium catalyst can also effect the debromination. The choice of method would depend on the desired selectivity and the presence of other functional groups in the molecule.
Photoredox Catalyzed Reactions of N-Heteroaryl Lactams
Visible-light photoredox catalysis has emerged as a mild and powerful tool for a variety of organic transformations, including the functionalization of N-heteroaryl lactams. uni-regensburg.deunimi.it This approach often involves the generation of radical intermediates under gentle conditions. beilstein-journals.org
N-aryl lactams can undergo C–H functionalization through photoredox catalysis. nih.gov For a compound like this compound, this could potentially enable direct functionalization of the pyridine ring or the pyrrolidinone ring at positions that are otherwise difficult to access. For instance, the generation of an N-centered radical on the lactam could lead to intramolecular cyclization or intermolecular reactions. uni-regensburg.deunimi.it
Dual catalytic systems that combine photoredox catalysis with another catalytic cycle, such as nickel or palladium catalysis, have expanded the scope of C–H functionalization reactions. beilstein-journals.orgbeilstein-journals.org These methods could potentially be applied to achieve novel transformations of this compound, such as arylation or alkylation at specific C–H bonds.
| Reaction Type | Catalyst System | Potential Transformation |
| N-(Het)Arylation | Visible-light photocatalyst (e.g., 4CzIPN) | Generation of an N-centered radical for further reactions. uni-regensburg.deunimi.it |
| C–H Functionalization | Dual photoredox/metal catalysis (e.g., Pd, Ni) | Direct introduction of functional groups at C–H bonds. nih.govbeilstein-journals.org |
Applications As a Synthetic Building Block and Intermediate
Precursor for Advanced Pyridine (B92270) and Pyrrolidinone Scaffolds
The utility of 1-(6-bromopyridin-2-yl)pyrrolidin-2-one as a foundational building block stems from the distinct reactivity of its two core components. The brominated pyridine ring is primed for elaboration, while the pyrrolidinone moiety provides a stable and common structural motif found in many biologically active compounds.
The bromine atom at the 6-position of the pyridine ring is particularly amenable to substitution, making it an ideal site for introducing molecular diversity. This is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at this position. For instance, Suzuki coupling can be employed to introduce a variety of aryl or heteroaryl groups, leading to the synthesis of 2,6-disubstituted pyridine derivatives. mdpi.comnih.gov These reactions are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery. researchgate.netnih.gov
Table 1: Potential Cross-Coupling Reactions for Scaffold Elaboration
| Reaction Name | Coupling Partner | Catalyst/Reagents (Typical) | Resulting Bond | Product Scaffold Example |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C | 1-(6-Arylpyridin-2-yl)pyrrolidin-2-one |
| Sonogashira | Terminal alkyne | Pd/Cu catalyst, Base (e.g., Et₃N) | C-C (sp) | 1-(6-Alkynylpyridin-2-yl)pyrrolidin-2-one |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base (e.g., NaOtBu) | C-N | 1-(6-Aminopyridin-2-yl)pyrrolidin-2-one |
| Heck | Alkene | Pd catalyst, Base | C-C (sp²) | 1-(6-Vinylpyridin-2-yl)pyrrolidin-2-one |
Role in the Synthesis of Complex Heterocyclic Systems and Molecular Frameworks
Beyond serving as a precursor for simple disubstituted pyridines, this compound is an intermediate for the assembly of more complex, polycyclic heterocyclic systems. The functional group introduced via cross-coupling can be designed to participate in a subsequent intramolecular cyclization reaction, leading to the formation of fused ring systems.
For example, after an initial Sonogashira coupling to introduce an alkyne, the resulting product can undergo a variety of cyclization reactions to form fused pyridines like pyrido[2,3-b]indoles or other complex frameworks. mdpi.com Similarly, a group introduced via Suzuki coupling could contain a nucleophile that subsequently attacks a different position on the pyridine or pyrrolidinone ring, leading to novel polycyclic structures. This tandem reaction strategy is a powerful tool in organic synthesis for rapidly building molecular complexity from simple starting materials. nih.gov
The synthesis of fused heterocycles is of significant interest due to their prevalence in pharmaceuticals and natural products. researchgate.net For instance, imidazo[4,5-b]pyridine scaffolds, which exhibit a range of biological activities, can be synthesized from appropriately functionalized 2-aminopyridine (B139424) precursors. mdpi.com By using this compound, chemists can devise routes to novel analogues of these important heterocyclic systems.
Utilization in Materials Science or Polymer Chemistry
The structural motifs within this compound suggest its potential utility in the field of materials science, particularly in the development of coordination polymers and functional organic materials. The 2-aminopyridine portion of the molecule is a well-established bidentate chelating ligand, capable of coordinating to a variety of metal ions through the pyridine nitrogen and the exocyclic amino nitrogen (in this case, the pyrrolidinone nitrogen).
This N,N-chelation capability allows the molecule to serve as a ligand for creating transition metal complexes. researchgate.net Such complexes are known to have interesting photophysical and electronic properties, making them candidates for applications in organic light-emitting diodes (OLEDs). polyu.edu.hkasianpubs.org The specific properties of the resulting metal complex, such as its emission wavelength and quantum efficiency, can be tuned by modifying the substituents on the pyridine ring. The bromine atom serves as a convenient attachment point for chromophoric or electron-transporting groups to further modulate these properties.
Furthermore, if a polymerizable group (like a vinyl or styryl moiety) is introduced at the bromine position, the resulting monomer could be used to synthesize coordination polymers or side-chain functionalized polymers. These materials could have applications as sensors, catalysts, or novel electronic materials.
Development of Novel Catalytic Systems or Ligands Featuring the N-Pyridyl Pyrrolidinone Motif
The ability of the N-pyridyl pyrrolidinone scaffold to act as a ligand for transition metals is also highly relevant to the development of new catalytic systems. The defined geometry of the chelate ring formed upon metal coordination can create a specific environment around the metal center, influencing the selectivity and activity of catalytic reactions.
The N-(pyridin-2-yl)pyrrolidinone structure can be considered a robust N,N or potentially a tridentate N,N,O ligand if the lactam oxygen also participates in coordination. This versatility makes it an attractive scaffold for a wide range of metal catalysts, including those based on palladium, iridium, gold, and copper. nih.govmdpi.comrsc.org For example, palladium complexes featuring N,N-bidentate ligands are extensively used in cross-coupling catalysis. mdpi.com A catalyst incorporating the 1-(pyridin-2-yl)pyrrolidin-2-one ligand could offer unique steric and electronic properties, potentially leading to improved catalytic performance in reactions like Suzuki or Heck couplings.
Moreover, by starting with an enantiomerically pure chiral pyrrolidinone, it is possible to synthesize chiral ligands. These chiral ligands can be used to develop asymmetric catalysts for enantioselective transformations, which are of paramount importance in the synthesis of pharmaceuticals and fine chemicals. nih.govnih.govresearchgate.net The development of new chiral gold(I) catalysts based on pyrrolidine-containing scaffolds has shown promise in various asymmetric cycloaddition and cyclization reactions. nih.gov
Table 2: Potential Applications in Catalysis and Materials
| Application Area | Relevant Structural Feature | Metal (Example) | Potential Function |
| Homogeneous Catalysis | N,N-bidentate chelation | Palladium (Pd) | Ligand for cross-coupling reactions |
| Asymmetric Catalysis | Chiral pyrrolidinone backbone | Gold (Au), Iridium (Ir) | Chiral ligand for enantioselective synthesis |
| OLEDs | Coordination with emissive metals | Iridium (Ir), Zinc (Zn) | Emissive or charge-transporting material |
| Coordination Polymers | Bridging ligand capability | Copper (Cu), Cobalt (Co) | Building block for metal-organic frameworks |
Theoretical and Computational Chemistry Studies of 1 6 Bromopyridin 2 Yl Pyrrolidin 2 One
Electronic Structure Analysis and Properties (e.g., Frontier Molecular Orbitals, Electrophilicity)
The electronic landscape of a molecule is fundamental to its chemical reactivity. For 1-(6-Bromopyridin-2-YL)pyrrolidin-2-one, analyses of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine these energies. nih.govnih.gov The distribution of HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively. In this compound, the electron-withdrawing nature of the bromine atom and the pyridine (B92270) ring influences the electron density distribution, affecting its electrophilicity and the nature of charge transfer within the molecule. researchgate.net Computational studies on related heterocyclic systems have shown that such substitutions significantly alter the electronic properties. researchgate.net
Table 1: Representative Electronic Properties Calculated for Similar Heterocyclic Systems
| Property | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.0 to -2.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.0 to 5.5 eV | Relates to chemical reactivity and stability |
Note: These values are illustrative, based on DFT calculations for analogous aromatic and heterocyclic compounds. nih.govresearchgate.net
Conformational Analysis and Interconversion Pathways
The three-dimensional structure of this compound dictates how it interacts with other molecules. The pyrrolidinone ring is not planar and typically adopts an envelope or distorted envelope conformation. nih.govnih.gov X-ray crystallography studies on larger molecules containing a pyrrolidin-2-one fragment confirm this puckered nature. nih.govnih.govresearchgate.net
Computational conformational analysis involves mapping the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers for converting between them. A key conformational variable for this molecule is the dihedral angle between the plane of the pyridine ring and the pyrrolidinone ring. The rotation around the C-N bond connecting these two rings represents a primary interconversion pathway. Calculating the rotational energy barrier provides insight into the molecule's flexibility in solution.
Table 2: Puckering Parameters for Pyrrolidine (B122466) Rings in Related Crystal Structures
| Compound Fragment | Puckering Parameter (Q(2)) | Conformation Description | Reference |
|---|---|---|---|
| Pyrrolidine Ring | 0.195 (2) Å | Envelope | nih.gov |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in tracing the step-by-step pathways of chemical reactions. For the synthesis of pyrrolidine derivatives, quantum chemical studies can elucidate the entire reaction mechanism, including the formation of intermediates and transition states. rsc.org This involves calculating the energies of all species along the reaction coordinate.
For instance, the synthesis of this compound could potentially involve a nucleophilic substitution or a coupling reaction, such as the Goldberg reaction, between a 2-bromopyridine (B144113) derivative and pyrrolidin-2-one. mdpi.com Computational studies on similar reactions have successfully modeled the energy profiles, identifying the rate-determining steps and the influence of catalysts and solvents. rsc.orgresearchgate.net
A critical aspect of mechanism elucidation is the identification and characterization of transition states (TS), which are the highest energy points along a reaction pathway. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which governs its rate.
Quantum chemical calculations can determine the geometry and energy of these fleeting structures. For example, in the synthesis of pyrrolidinedione derivatives, the energy barrier for cyclization was calculated to be very low (11.9 kJ mol⁻¹), while the preceding tautomerization step had a much higher barrier (178.4 kJ mol⁻¹), identifying it as a crucial step. rsc.org Similar analyses for the synthesis of this compound would pinpoint the most energetically demanding steps, offering opportunities for reaction optimization.
Table 3: Example Activation Energies from Computational Studies of Pyrrolidine Synthesis
| Reaction Step | System | Calculated Activation Energy (kJ mol⁻¹) | Computational Method | Reference |
|---|---|---|---|---|
| Michael Addition | Nitromethane and Coumarin | 21.7 | DFT | rsc.orgresearchgate.net |
| Tautomerization | Nitrosohydroxymethyl group | 178.4 | DFT | rsc.org |
Prediction of Reactivity and Selectivity in Chemical Transformations
By combining electronic structure analysis and mechanistic studies, computational models can predict how this compound will behave in further chemical transformations. Reactivity descriptors derived from DFT, such as molecular electrostatic potential (MEP) maps, can visually identify electron-rich and electron-poor regions of the molecule. nih.gov
These maps would highlight the nucleophilic nitrogen and oxygen atoms of the lactam and the electrophilic carbon atoms on the pyridine ring, particularly those influenced by the bromine atom. This allows for the prediction of regioselectivity in reactions like electrophilic aromatic substitution or further nucleophilic additions. Furthermore, by comparing the activation energies for different potential reaction pathways, computational chemistry can predict which product is most likely to form, explaining the selectivity of a transformation.
Quantum Chemical Calculations for Spectroscopic Property Simulations (Focus on Methodological Insight)
Quantum chemical calculations are highly effective for simulating various types of spectra, providing a bridge between a molecule's computed structure and its experimental spectroscopic data. amanote.com This process typically begins by optimizing the molecule's geometry to find its lowest energy state using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). nih.govresearchgate.net
From this optimized geometry, vibrational frequencies can be calculated, which directly correspond to peaks in Infrared (IR) and Raman spectra. researchgate.net These calculated frequencies are often scaled by a small factor to correct for anharmonicity and other systematic errors in the computational method, leading to excellent agreement with experimental spectra. nih.gov Similarly, time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which allows for the simulation of UV-Vis absorption spectra. nih.gov These simulations are invaluable for confirming the structure of the synthesized compound and for assigning specific spectral features to particular molecular motions or electronic excitations. researchgate.net
Table 4: Common Methodologies for Spectroscopic Simulation
| Spectroscopic Technique | Computational Method | Basis Set Example | Calculated Properties |
|---|---|---|---|
| FT-IR & FT-Raman | DFT (e.g., B3LYP) | 6-311++G(d,p) | Vibrational Frequencies, Intensities |
| UV-Vis Spectroscopy | TD-DFT | 6-311++G(d,p) | Electronic Transition Wavelengths, Oscillator Strengths |
Emerging Research Directions and Future Prospects for 1 6 Bromopyridin 2 Yl Pyrrolidin 2 One
Exploration of Novel Catalytic Systems for Derivatization
The derivatization of 1-(6-Bromopyridin-2-YL)pyrrolidin-2-one is a key area of research, with significant potential for creating a diverse library of analogues. Future exploration is centered on employing novel catalytic systems to selectively functionalize both the bromopyridine and the pyrrolidinone rings.
For the bromopyridine moiety, advanced transition-metal-catalyzed cross-coupling reactions are paramount. While traditional methods are effective, emerging research focuses on catalysts that offer broader substrate scope, milder reaction conditions, and higher functional group tolerance. For instance, ruthenium(II)-mediated domino reactions, which can facilitate consecutive bond formations, present a sophisticated strategy for creating complex heteroarylated 2-pyridones from 2-bromopyridine (B144113) precursors. mdpi.com Similarly, cobalt- and nickel-catalyzed systems are gaining prominence for their unique reactivity in forming C-C and C-heteroatom bonds, potentially enabling transformations that are challenging with conventional palladium catalysts. researchgate.netacs.org
The pyrrolidinone ring offers opportunities for C-H bond functionalization, a strategy that enhances atom economy by avoiding pre-functionalization steps. Research into directing-group-free catalytic systems is a significant trend. For example, ruthenium catalysts have been successfully used for the direct and selective arylation of sp³ C-H bonds in N-phenylpyrrolidine, a transformation highly relevant to the subject compound. nih.gov Palladium-catalyzed α-arylation of N-Boc-pyrrolidine represents another powerful method for derivatization at the α-position of the pyrrolidinone ring. scilit.com
Below is a table summarizing potential catalytic systems for the derivatization of this compound.
| Ring Moiety | Reaction Type | Catalytic System | Potential Outcome |
| Bromopyridine | Cross-Coupling | Ru(II)-mediated domino catalysis | Multi-heteroarylated pyridone derivatives mdpi.com |
| Cross-Coupling | Negishi coupling (after transmetalation) | Aryl/heteroaryl substituted pyridines researchgate.net | |
| Cross-Coupling | Photoredox/Nickel dual catalysis | Coupling with diverse radical precursors acs.orgnih.gov | |
| Pyrrolidinone | C-H Arylation | Ru(H)₂(CO)(PCy₃)₃ | Selective arylation of sp³ C-H bonds nih.gov |
| α-Arylation | Pd(OAc)₂ / P(tBu)₃-HBF₄ | Enantioselective introduction of aryl groups scilit.com | |
| Alkylarylation | Cobalt-catalyzed cyclization | Access to structurally diverse pyrrolidinones acs.org |
Integration of Electrochemistry and Photoredox Catalysis in Synthesis
The convergence of electrochemistry and photoredox catalysis with mainstream organic synthesis offers green, efficient, and novel pathways for constructing and modifying complex molecules. mdpi.com For this compound, these techniques are poised to unlock new derivatization strategies under exceptionally mild conditions.
Photoredox catalysis, which uses visible light to initiate single-electron transfer (SET) processes, is particularly well-suited for functionalizing the bromopyridine ring. nih.gov The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox, has become a powerful tool. princeton.edu For example, photoredox/nickel dual catalysis enables the coupling of aryl bromides with a wide array of radical precursors generated from sources like alkyltrifluoroborates or carboxylic acids, which are often inaccessible through traditional cross-coupling methods. acs.orgnih.gov This approach could be used to install alkyl, benzyl, and other functional groups at the 6-position of the pyridine (B92270) ring.
These modern techniques also provide new routes to the pyrrolidinone core itself. The Hofmann–Löffler–Freytag reaction, a classic method for synthesizing pyrrolidines, can be rendered more efficient and selective through photoredox catalysis, which facilitates the key 1,5-hydrogen atom transfer (HAT) step from an N-centered radical. semanticscholar.org Furthermore, electrochemical methods can achieve similar transformations to photoredox catalysis, often with the advantage of avoiding chemical oxidants or reductants and allowing for easier scale-up. mdpi.com The choice between photochemistry and electrochemistry can depend on the specific substrate and desired regioselectivity. mdpi.com
Asymmetric Synthesis Approaches to Pyrrolidinone Derivatives
The development of asymmetric syntheses to produce enantiomerically pure pyrrolidinone derivatives is crucial, as the stereochemistry of drug candidates often dictates their biological activity and safety. nih.gov Future research will likely focus on applying and refining asymmetric methods to generate chiral analogues of this compound.
Several powerful strategies for the enantioselective synthesis of substituted pyrrolidines have been established. These include:
Asymmetric Lithiation: The enantioselective deprotonation of N-Boc-pyrrolidine using a chiral ligand like sparteine, followed by quenching with an electrophile, is a versatile method for creating enantioenriched 2-substituted pyrrolidines. scilit.comnih.gov
Catalytic Asymmetric Cycloadditions: Palladium-catalyzed [3+2] cycloaddition of trimethylenemethane with imines, using novel chiral phosphoramidite (B1245037) ligands, provides an efficient route to chiral pyrrolidines. nih.gov 1,3-dipolar cycloadditions involving azomethine ylides are also a well-established method. nih.gov
Organocatalysis: Chiral organocatalysts, often derived from proline itself, can promote various enantioselective transformations to build the pyrrolidine (B122466) scaffold. nih.govwhiterose.ac.uk
Enantioselective C-H Amination: A frontier approach involves the direct, enantioselective functionalization of C-H bonds. A recently developed enantioselective Hofmann-Löffler-Freytag reaction uses a chiral copper catalyst to facilitate a radical-mediated C-H imination, yielding enantioenriched pyrrolines that can be readily converted to chiral pyrrolidines. nih.gov
These methods could be employed to synthesize a chiral version of the pyrrolidinone ring before its attachment to the 6-bromopyridine unit, or potentially through a direct asymmetric functionalization of a precursor molecule.
Expanding the Scope of Pyrrolidinone and Pyridine Ring Transformations
Beyond peripheral derivatization, a more profound approach to molecular diversification involves the transformation of the core heterocyclic rings themselves. This field, often termed "skeletal editing," aims to precisely alter the atoms within the ring structure, providing rapid access to entirely new molecular scaffolds. nih.govresearchgate.net
For the pyridine ring of this compound, skeletal editing offers transformative possibilities. Recent breakthroughs have demonstrated strategies for:
Atom-Pair Swapping: A one-pot sequence involving dearomatization, cycloaddition, and retro-cycloaddition can effectively swap a C-N pair in the pyridine ring for a C-C pair, converting pyridines into substituted benzenes or naphthalenes. nih.govchemeurope.com
Single Atom Swapping: Pyridine N-oxides can undergo a nitrogen-to-carbon atom swap, providing another route to all-carbon aromatic rings. chinesechemsoc.org
Ring Conversion: Pyridines can be converted into other valuable structures, such as aryldialdehydes, through an Addition of Nucleophile, Ring-Opening, and Ring-Closing (ANRORC) process. researchgate.netnih.gov
The pyrrolidinone ring is also amenable to skeletal transformations. Treatment of proline-derived α-hydroxyphosphonates with deoxyfluorinating reagents like DAST can induce ring expansion through an aziridinium (B1262131) intermediate, yielding piperidine (B6355638) derivatives. rsc.org Such transformations could convert the five-membered pyrrolidinone into a six-membered lactam, significantly altering the molecule's three-dimensional structure and properties.
Computational Design and Discovery of New Reactions and Applications
Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery and synthetic planning. nih.gov For this compound, these in silico methods are set to accelerate the discovery of both novel applications and new synthetic reactions.
Discovery of New Applications: Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping are used to design and screen virtual libraries of derivatives for potential biological activity. nih.govnih.gov By modeling the interactions of virtual analogues of the title compound with biological targets like enzymes or receptors, researchers can prioritize the synthesis of compounds with the highest probability of desired activity, for instance, as anti-inflammatory or anti-diabetic agents. nih.govresearchgate.net
Discovery of New Reactions: Predicting the outcome of chemical reactions is a fundamental challenge in organic chemistry. acs.org Machine learning models are now being trained on vast reaction databases to predict the major products of a given set of reactants and conditions. neurips.ccnips.cc These tools can help chemists design more efficient synthetic routes or discover non-intuitive derivatization strategies. By representing reactions at a mechanistic level, these models can generalize beyond known reaction types to predict entirely new transformations. researchgate.net Computational quantum mechanics also plays a vital role in elucidating reaction mechanisms, helping to understand regioselectivity and optimize reaction conditions for transformations like the functionalization of pyridines. researchgate.net
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(6-Bromopyridin-2-YL)pyrrolidin-2-one?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromopyridine derivatives can react with pyrrolidinone precursors in polar aprotic solvents like dimethylformamide (DMF) under reflux conditions. Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography (silica gel, ethyl acetate/hexane gradients) are recommended. Optimization may require adjusting stoichiometry, temperature (e.g., 80–120°C), and catalysts like potassium carbonate .
Q. How can the purity and structural integrity of this compound be verified?
Use a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm bonding and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .
- HPLC with UV detection to assess purity (>95% recommended for biological assays).
Q. What solvents and conditions are suitable for recrystallizing this compound?
Common solvents include ethanol, acetone, or ethyl acetate. Slow evaporation at 4°C or gradient cooling (from reflux to room temperature) improves crystal formation. For hygroscopic samples, anhydrous solvents and inert atmospheres (N₂/Ar) are advised .
Advanced Research Questions
Q. How does this compound behave under thermal stress, and what decomposition products form?
At elevated temperatures (>100°C) or high pressure, thermal decomposition may generate pyridylcarbene intermediates, leading to derivatives like 2-bromo-6-vinylpyridine or cyclopropane-containing products. Analyze decomposition pathways using gas chromatography-mass spectrometry (GC-MS) or HPLC-MS . Control experiments under inert atmospheres (e.g., N₂) can mitigate oxidative side reactions .
Q. What strategies address contradictory data in reaction yields or product distributions?
- Systematic parameter screening : Vary solvents (DMF vs. DMSO), bases (K₂CO₃ vs. Cs₂CO₃), or temperatures.
- In situ monitoring : Use Raman spectroscopy or real-time NMR to track intermediate formation.
- Computational modeling : Density functional theory (DFT) can predict regioselectivity in substitution reactions and identify kinetic vs. thermodynamic control .
Q. How can the compound’s stability in biological assays be assessed?
- Plasma stability studies : Incubate with human/animal plasma and analyze degradation via LC-MS.
- pH-dependent stability : Test in buffers (pH 2–10) to simulate gastrointestinal or lysosomal environments.
- Light sensitivity : Conduct accelerated degradation studies under UV/visible light with dark controls .
Q. What computational tools predict interactions between this compound and biological targets?
- Molecular docking (AutoDock Vina, Glide) to simulate binding to enzymes or receptors.
- Molecular dynamics (MD) simulations (GROMACS, AMBER) to analyze conformational stability in aqueous or membrane environments.
- QSAR models to correlate structural features (e.g., bromine electronegativity, pyrrolidinone ring planarity) with bioactivity .
Q. How can researchers address the lack of ecological toxicity data for this compound?
- Read-across assessments : Compare with structurally similar brominated pyrrolidinones or pyridines.
- In silico predictions : Use tools like EPI Suite or TEST to estimate biodegradation, bioaccumulation, and aquatic toxicity.
- Microtox assays : Evaluate acute toxicity using Vibrio fischeri luminescence inhibition .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
